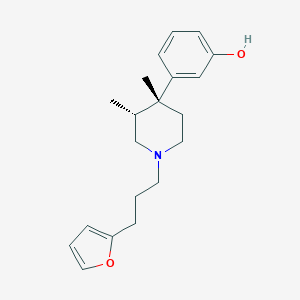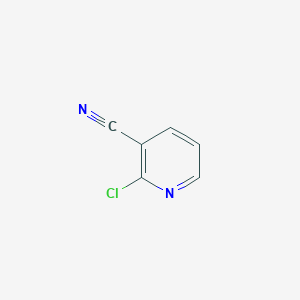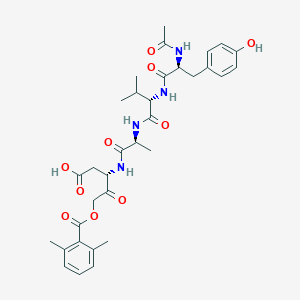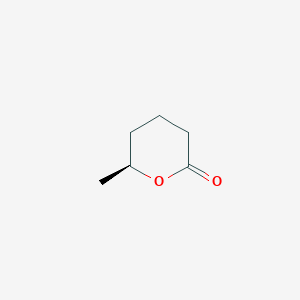
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound used in scientific research. It is also known as cis-3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This compound has shown potential in various research applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it activates the dopamine receptors in the brain, which are responsible for regulating mood, movement, and motivation.
Biochemical and Physiological Effects:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation. It has also been found to have antioxidant properties, which may help protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- in lab experiments is its ability to activate dopamine receptors. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the effectiveness of this compound in treating these conditions. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Finally, there is a need for further research on the synthesis of this compound, with the aim of developing a more efficient and cost-effective method.
Conclusion:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound with potential in various scientific research applications. Its ability to activate dopamine receptors makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Further research is needed to determine the effectiveness of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The complex synthesis method of this compound is a limitation, and there is a need for further research to develop a more efficient and cost-effective method.
Synthesemethoden
The synthesis of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a complex process that involves several steps. The first step involves the preparation of 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This is achieved by reacting 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)propyl chloride with phenol in the presence of a base. The resulting compound is then separated and purified to obtain Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been used in various scientific research applications. One of the major research areas where this compound has shown potential is in the field of neuroscience. It has been found to have a positive effect on the central nervous system and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
149710-89-4 |
|---|---|
Produktname |
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- |
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-[(3R,4R)-1-[3-(furan-2-yl)propyl]-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C20H27NO2/c1-16-15-21(11-4-8-19-9-5-13-23-19)12-10-20(16,2)17-6-3-7-18(22)14-17/h3,5-7,9,13-14,16,22H,4,8,10-12,15H2,1-2H3/t16-,20+/m0/s1 |
InChI-Schlüssel |
MDNFUQZTHRJSGF-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
Synonyme |
1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine 3-FPDHP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)






![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
